molecular formula C16H22N2O B12923440 N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide CAS No. 823821-84-7

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B12923440
CAS No.: 823821-84-7
M. Wt: 258.36 g/mol
InChI Key: XUZIYXZSHGFUJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide typically involves the reaction between tryptamine and a suitable acylating agent. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides due to its efficiency and simplicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide is unique due to its specific structural features and the presence of the butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

823821-84-7

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[2-(2-butyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C16H22N2O/c1-3-4-8-15-14(10-11-17-12(2)19)13-7-5-6-9-16(13)18-15/h5-7,9,18H,3-4,8,10-11H2,1-2H3,(H,17,19)

InChI Key

XUZIYXZSHGFUJV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2N1)CCNC(=O)C

Origin of Product

United States

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